p-Acetamidophenyl beta-D-glucuronide sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidophenyl beta-D-glucuronide sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction is usually conducted under mild conditions, such as a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes . These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: p-Acetamidophenyl beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release acetaminophen and glucuronic acid.
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Acetaminophen and glucuronic acid.
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
p-Acetamidophenyl beta-D-glucuronide sodium salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the evaluation of acetaminophen metabolism.
Biology: Employed in studies of drug metabolism and pharmacokinetics.
Medicine: Used in toxicology studies to assess the hepatotoxicity of acetaminophen.
Industry: Utilized in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of p-Acetamidophenyl beta-D-glucuronide sodium salt involves its role as a metabolite of acetaminophen. It is formed in the liver through the glucuronidation of acetaminophen by the enzyme UDP-glucuronosyltransferase . This process helps in the detoxification and excretion of acetaminophen from the body . The compound is excreted in the urine, where it can be measured to assess acetaminophen metabolism .
Comparison with Similar Compounds
Acetaminophen sulfate potassium salt: Another metabolite of acetaminophen formed through sulfation.
5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: A glucuronide compound used in biochemical research.
7-Hydroxycoumarin beta-D-glucuronide sodium salt: A glucuronide derivative used in analytical chemistry.
Uniqueness: p-Acetamidophenyl beta-D-glucuronide sodium salt is unique due to its specific role as a major metabolite of acetaminophen. It is extensively used in studies related to acetaminophen metabolism, hepatotoxicity, and pharmacokinetics . Its formation and excretion are critical for understanding the detoxification pathways of acetaminophen in the human body .
Properties
Molecular Formula |
C14H17NNaO8 |
---|---|
Molecular Weight |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21); |
InChI Key |
PERXBABUPIAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
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